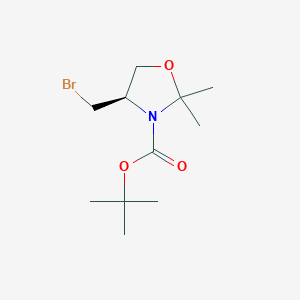
2-(Trifluoromethyl)nicotinonitrile
Descripción general
Descripción
2-(Trifluoromethyl)nicotinonitrile, also known as TFN, is a synthetic compound with potential applications in the fields of medicine, chemistry, and biochemistry. It is a derivative of nicotinonitrile, and is used to synthesize other compounds with various biological and medicinal properties. This compound has been studied for its potential as an anti-inflammatory agent, an anticonvulsant, an anti-cancer agent, and a neuroprotective agent.
Aplicaciones Científicas De Investigación
Photophysical Studies
- 2-(Trifluoromethyl)nicotinonitrile derivatives have been explored for their potential as blue light emitting materials, with studies demonstrating good absorption and fluorescence properties. This is evidenced in compounds like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, showing positive solvatochromic effects and non-planar structures through DFT calculations (Ahipa et al., 2014).
Synthesis of Derivatives
- Research includes the synthesis of various nicotinonitrile derivatives, which are used in different applications. For example, 2-trifluoromethylindoles have been synthesized using the Togni reagent as a CF3 radical precursor, showcasing an efficient formation of C-C bonds (Zhang & Studer, 2014).
- Another study detailed the synthesis and crystal structure of 2-(1-Methyl-1H-3-indolyl)nicotinonitrile, contributing to our understanding of the molecular shape and nature of these compounds (Parthasarathy et al., 2006).
Catalysis and Reaction Media
- Investigations into catalysts like Bu4N+Br− have been conducted for the synthesis of 2-amino nicotinonitrile derivatives, highlighting advancements in aqueous medium reactions (Kurumurthy et al., 2015).
Antimicrobial and Cytotoxicity Studies
- Nicotinonitriles have shown promise in antimicrobial and cytotoxicity studies. For instance, new nicotinonitriles and their furo[2,3-b]pyridine derivatives were synthesized, showing promising cytotoxicity against various tumor cell lines (Ibrahim et al., 2018).
Corrosion Inhibition
- Specific nicotinonitriles like 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their effectiveness is attributed to adsorption on the metal surface (Singh et al., 2016).
Photovoltaic Performance
- In the field of renewable energy, derivatives like 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile have been used in dye-sensitized solar cells (DSSCs), showing enhanced efficiency compared to traditional materials (Hemavathi et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-5(4-11)2-1-3-12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSXEJUOOOHRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650538 | |
| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870066-15-2 | |
| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

-amino]acetic acid](/img/structure/B1328821.png)
-amino]acetic acid](/img/structure/B1328822.png)
amino]-acetic acid](/img/structure/B1328824.png)
![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)




![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

